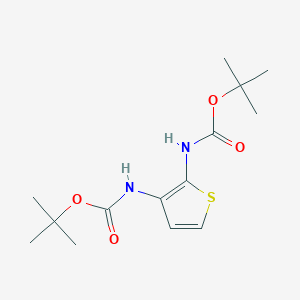
N2,N3-Di-Boc-thiophene-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N3-Di-Boc-thiophene-2,3-diamine is a chemical compound with the molecular formula C14H22N2O4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms at positions 2 and 3 of the thiophene ring. This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-Di-Boc-thiophene-2,3-diamine typically involves the protection of thiophene-2,3-diamine with Boc anhydride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N2,N3-Di-Boc-thiophene-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting groups, yielding thiophene-2,3-diamine.
Substitution: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol are commonly employed.
Substitution: Various nucleophiles can be used to substitute the Boc groups, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene-2,3-diamine.
Substitution: Thiophene derivatives with different functional groups.
Scientific Research Applications
N2,N3-Di-Boc-thiophene-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N2,N3-Di-Boc-thiophene-2,3-diamine is primarily related to its ability to interact with various molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active thiophene-2,3-diamine moiety. This moiety can then participate in various biochemical pathways, potentially interacting with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,3-diamine: The parent compound without Boc protection.
N2-Boc-thiophene-2,3-diamine: A mono-protected derivative.
N3-Boc-thiophene-2,3-diamine: Another mono-protected derivative.
Uniqueness
N2,N3-Di-Boc-thiophene-2,3-diamine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and solubility compared to its mono-protected or unprotected counterparts. This makes it particularly useful in synthetic chemistry, where protecting groups are often employed to control reactivity and selectivity in multi-step synthesis.
Properties
Molecular Formula |
C14H22N2O4S |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]carbamate |
InChI |
InChI=1S/C14H22N2O4S/c1-13(2,3)19-11(17)15-9-7-8-21-10(9)16-12(18)20-14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
DHIUHHQCRHSQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















